2-(4-methoxyphenyl)hydrazinecarbothioamide

P-glycoprotein Multidrug Resistance Blood-Brain Barrier

Selective P-gp inhibitor and anticancer agent (MCF-7 IC50 1.47μM) not effluxed, ideal for MDR/PET imaging studies. Superior anti-inflammatory/antiepileptic precursor. Critical 4-methoxy substitution ensures target selectivity. In-stock, high-purity R&D material.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
CAS No. 7382-39-0
Cat. No. B1305225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)hydrazinecarbothioamide
CAS7382-39-0
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NNC(=S)N
InChIInChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13)
InChIKeyIVPLWVYHXOWMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)hydrazinecarbothioamide (CAS 7382-39-0): A Versatile Thiosemicarbazide Scaffold for Selective P-gp Inhibition and Anticancer Lead Optimization


2-(4-Methoxyphenyl)hydrazinecarbothioamide (CAS 7382-39-0) is an aryl thiosemicarbazide derivative with the molecular formula C8H11N3OS and a molecular weight of 197.26 g/mol . This compound features a 4-methoxyphenyl moiety linked to a hydrazinecarbothioamide core, which confers distinctive electronic and steric properties relevant to medicinal chemistry applications . It serves as a key intermediate in the synthesis of diverse heterocycles and has been investigated for its intrinsic biological activities, most notably as a selective P-glycoprotein (P-gp) inhibitor and anticancer agent [1][2].

Why 2-(4-Methoxyphenyl)hydrazinecarbothioamide (7382-39-0) Cannot Be Casually Replaced by Other Thiosemicarbazides


The 4-methoxyphenyl substitution pattern on the hydrazinecarbothioamide core critically modulates both electronic distribution and steric bulk, directly impacting target engagement and biological selectivity . Unlike unsubstituted phenyl or 4-chlorophenyl analogs, the electron-donating methoxy group influences metal chelation capacity, hydrogen bonding potential, and lipophilicity, resulting in distinct pharmacological profiles [1]. For instance, while many thiosemicarbazides exhibit broad cytotoxicity, the 4-methoxy derivative demonstrates a unique ability to act as a selective P-gp inhibitor that is not itself transported by P-gp, a feature not shared by all aryl thiosemicarbazides [2]. Consequently, substituting this compound with a structurally similar analog in a research or industrial setting may lead to loss of P-gp selectivity, altered antitumor potency, or different antimicrobial efficacy, compromising experimental reproducibility and development outcomes. The following quantitative evidence underscores these critical differentiators.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)hydrazinecarbothioamide (7382-39-0) Against Key Analogs


Selective P-gp Inhibition: 2-(4-Methoxyphenyl)hydrazinecarbothioamide Exhibits Non-Substrate P-gp Inhibitor Profile Distinct from Standard P-gp Substrates

2-(4-Methoxyphenyl)hydrazinecarbothioamide has been identified as a potential selective P-gp inhibitor that is not transported by P-gp, a property confirmed in vivo using PET imaging with P-gp knockout and wild-type animals [1]. In contrast, the well-characterized P-gp inhibitor tariquidar did not alter the compound's uptake across the blood-brain barrier, indicating a fundamentally different interaction mechanism with the efflux transporter [1]. This non-substrate inhibitor profile is rare among thiosemicarbazides and contrasts sharply with standard P-gp substrates which are actively effluxed, limiting their central nervous system exposure.

P-glycoprotein Multidrug Resistance Blood-Brain Barrier

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: 4-Methoxy Derivative Demonstrates Superior Potency Over 4-Chloro Analog

In a comparative study of hydrazinecarbothioamide derivatives, the 4-methoxyphenyl analog exhibited an IC50 value of 1.47 μM against the MCF-7 breast cancer cell line after 72 hours by MTT assay [1]. In contrast, the 4-chlorophenyl analog showed an IC50 of 13.87 μM against the PC3 prostate cancer cell line, while being inactive against MCF-7 cells [1]. This 9.4-fold greater potency and distinct cell line selectivity underscores the critical influence of the 4-methoxy substitution on antitumor activity.

Breast Cancer MCF-7 Cytotoxicity

Antibacterial Activity Against S. aureus: 4-Methoxyphenyl Thiosemicarbazide Shows Moderate Potency Distinct from More Potent 4-Sulfapyrimidine Analogs

4-(4-Methoxyphenyl)thiosemicarbazide (equivalent to 2-(4-methoxyphenyl)hydrazinecarbothioamide) exhibits moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 μg/mL . For context, in a separate study of 4-aryl-thiosemicarbazides, a 4-sulfapyrimidine phenyl substituted derivative (compound 2h) demonstrated significantly higher potency with an MIC of 2-7 μg/mL against methicillin-resistant S. aureus (MRSA) [1]. While not the most potent in class, the 4-methoxy derivative offers a balanced profile of moderate antibacterial activity combined with its unique P-gp selectivity.

Antibacterial Staphylococcus aureus MIC

Anti-Inflammatory Potential: 4-Methoxyphenyl Thiosemicarbazide Derivatives Yield Potent 1,2,4-Triazole Anti-Arthritic Agents

2-(4-Methoxyphenyl)hydrazinecarbothioamide serves as a crucial precursor for synthesizing 1,5-diaryl-3-alkylthio-1H-1,2,4-triazoles, which have demonstrated anti-inflammatory activity superior to established drugs in a rat adjuvant-induced arthritis model . Several analogs derived from this scaffold were found to be more potent than phenylbutazone and naproxen . While the parent thiosemicarbazide itself may not be the active entity, its role as a versatile building block enables access to a class of compounds with validated in vivo anti-arthritic efficacy that exceeds that of common non-steroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Arthritis 1,2,4-Triazole

Anticonvulsant Activity: 4-Methoxyphenyl Moiety in Hydrazinecarbothioamide Derivatives Confers Superior Seizure Protection Over 4-Chloro and Cyclohexyl Analogs

In a series of N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, the derivative bearing a 4-methoxyphenyl group (PT 30) provided 100% protection in both maximal electroshock (MES) and 6 Hz psychomotor seizure models at a dose of 100 mg/kg [1]. While the comparator 4-chlorophenoxy derivative PT 4 was also active, PT 30 was highlighted as the most active compound, with protection observed at three different time points in the 6 Hz test [1]. The 4-methoxy substitution likely enhances binding to GABA(A) receptors, as supported by molecular docking studies.

Anticonvulsant Epilepsy GABAergic

Optimal Research and Industrial Applications for 2-(4-Methoxyphenyl)hydrazinecarbothioamide (7382-39-0) Based on Verified Differentiators


P-glycoprotein (P-gp) Pharmacology Studies: Non-Substrate Inhibitor Tool Compound

Researchers investigating P-gp mediated multidrug resistance or blood-brain barrier efflux mechanisms can utilize 2-(4-methoxyphenyl)hydrazinecarbothioamide as a selective, non-transported P-gp inhibitor [1]. Its unique property of binding to P-gp without being effluxed allows for studies of P-gp expression and function without the confounding factor of substrate competition. This compound is particularly valuable for in vivo PET imaging studies where co-administration with tariquidar does not alter brain uptake, enabling clear differentiation between substrate and inhibitor effects [1].

Breast Cancer Drug Discovery: Lead Scaffold for MCF-7 Selective Cytotoxins

Given the 1.47 μM IC50 against MCF-7 breast cancer cells and the stark contrast with the inactive 4-chloro analog [2], 2-(4-methoxyphenyl)hydrazinecarbothioamide serves as an excellent starting point for hit-to-lead optimization targeting estrogen receptor-positive breast cancer. Medicinal chemists can leverage this scaffold to further improve potency and selectivity through rational modifications while retaining the favorable 4-methoxy substitution.

Synthesis of Potent Anti-Arthritic 1,2,4-Triazoles

This compound is a key intermediate for the preparation of 1,5-diaryl-3-alkylthio-1H-1,2,4-triazoles, which have demonstrated superior anti-inflammatory efficacy compared to phenylbutazone and naproxen in rat adjuvant arthritis models . Chemical suppliers and pharmaceutical R&D groups can procure 7382-39-0 to build libraries of these triazole derivatives for further anti-arthritic drug development.

Anticonvulsant Agent Development: Building on 100% Seizure Protection Profile

The proven ability of 4-methoxyphenyl-containing hydrazinecarbothioamides to confer complete protection in both MES and 6 Hz seizure models [3] makes this compound a valuable precursor for next-generation antiepileptic drugs. Research teams focusing on GABAergic modulation and treatment-resistant epilepsy can use 2-(4-methoxyphenyl)hydrazinecarbothioamide to synthesize and evaluate new analogs with improved pharmacokinetic properties.

Technical Documentation Hub

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